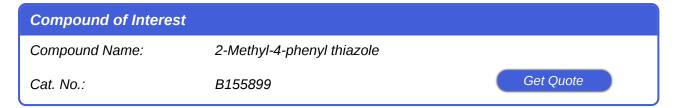


# spectroscopic analysis of 2-Methyl-4-phenyl thiazole (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-4-phenyl thiazole

## Introduction

**2-Methyl-4-phenyl thiazole** is a heterocyclic aromatic organic compound with the molecular formula C<sub>10</sub>H<sub>9</sub>NS[1][2][3][4]. As a thiazole derivative, it is part of a class of compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities[5]. The precise characterization of such molecules is paramount for research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide provides a detailed overview of the spectroscopic analysis of **2-Methyl-4-phenyl thiazole**, intended for researchers, scientists, and professionals in drug development.

## **Data Presentation**

The quantitative data for **2-Methyl-4-phenyl thiazole** are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C10H9NS	[1][2][3][4]
Molecular Weight	175.25 g/mol	[1][2][4]
CAS Number	1826-16-0	[1][2][3][4]
Boiling Point	295.1°C at 760 mmHg	[2]
Density	1.14 g/cm <sup>3</sup>	[2]
Flash Point	135.9°C	[2]
Refractive Index	1.593	[2]

Table 2: <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.9-8.1	Doublet	2H	Aromatic Protons (ortho to phenyl- thiazole bond)
~7.3-7.5	Multiplet	3H	Aromatic Protons (meta and para to phenyl-thiazole bond)
~7.2	Singlet	1H	Thiazole Ring Proton (C5-H)
~2.7	Singlet	ЗН	Methyl Protons (-CH₃)

Table 3: 13C NMR Spectral Data (Predicted)



Chemical Shift (δ) (ppm)	Assignment
~165	Thiazole Ring Carbon (C2)
~155	Thiazole Ring Carbon (C4)
~134	Phenyl Ring Carbon (C1')
~129	Phenyl Ring Carbons (C3', C5')
~128	Phenyl Ring Carbon (C4')
~126	Phenyl Ring Carbons (C2', C6')
~115	Thiazole Ring Carbon (C5)
~19	Methyl Carbon (-CH₃)

Table 4: IR Spectral Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2950-2850	Medium-Weak	Aliphatic C-H Stretch (from - CH <sub>3</sub> )
~1600, ~1475	Medium-Weak	Aromatic C=C Bending
~1550	Medium	Thiazole Ring C=N Stretch
1400-1300	Medium	Thiazole Ring Vibrations
Below 900	Strong	Aromatic C-H Out-of-Plane Bending

Table 5: Mass Spectrometry Data



m/z	Relative Intensity (%)	Assignment
175	High	Molecular Ion [M]+
174	Moderate	[M-H] <sup>+</sup>
134	Moderate	[M-CH₃CN]+ (from ring fragmentation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule[6][7].

#### Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-4-phenyl thiazole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical to ensure the sample is fully dissolved[8].
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00 \text{ ppm}$ )[7].

#### Data Acquisition:

- Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Key
  parameters to optimize include the number of scans, pulse width, and relaxation delay to
  ensure accurate integration[8].
- Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom[6].



• Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons for each signal[8].

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[9][10].

#### Protocol:

- Sample Preparation:
  - Thin Solid Film Method: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone. Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate[11].
  - ATR-FTIR: Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal[12].
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>[10]. A background spectrum of the clean salt plate or empty ATR crystal should be taken first and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-Methyl-4-phenyl thiazole, such as aromatic C-H stretches, C=C and C=N ring stretches, and aliphatic C-H stretches[12].

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound[13] [14].

Protocol:



- Sample Preparation: Prepare a dilute solution of **2-Methyl-4-phenyl thiazole** in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 micrograms per mL[15].
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method where a high-energy electron beam is used to ionize the sample molecules, often causing fragmentation[16][17]. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to primarily observe the molecular ion[14].
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide structural information[16].

# **Visualization of Experimental Workflow**

The logical flow for the spectroscopic analysis of a novel compound like **2-Methyl-4-phenyl thiazole** is depicted below.



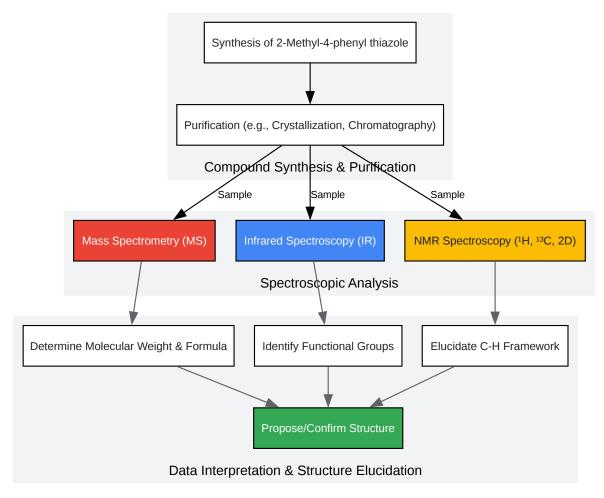


Figure 1: General Workflow for Spectroscopic Analysis

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Caption: Figure 1: General Workflow for Spectroscopic Analysis.

## Conclusion

The comprehensive spectroscopic analysis of **2-Methyl-4-phenyl thiazole** using NMR, IR, and MS provides unambiguous structural confirmation and characterization. NMR spectroscopy reveals the detailed connectivity of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. The combined application of these techniques, following



standardized experimental protocols, is essential for the accurate identification and quality control of this and other related compounds in a research and drug development setting.

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